
2-(Hydroxymethyl)benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzene-1,3,5-triol, also known as 2-(Hydroxymethyl)phloroglucinol, is an organic compound with the molecular formula C7H8O4. It is a derivative of phloroglucinol, featuring a hydroxymethyl group (-CH2OH) attached to the benzene ring. This compound is part of the trihydroxybenzenes family, which are characterized by three hydroxyl groups (-OH) attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzene-1,3,5-triol can be achieved through various methods. One common approach involves the hydroxymethylation of phloroglucinol. This reaction typically uses formaldehyde as the hydroxymethylating agent under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydroxymethylation of phloroglucinol using formaldehyde in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group (-COOH).
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: 2-(Carboxymethyl)benzene-1,3,5-triol.
Reduction: 2-(Hydroxymethyl)benzene-1,3-diol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(Hydroxymethyl)benzene-1,3,5-triol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the hydroxymethyl group, but shares similar chemical properties and applications.
Pyrogallol (Benzene-1,2,3-triol): Another trihydroxybenzene with hydroxyl groups at different positions, known for its use in photographic developers and as an antioxidant.
Hydroxyquinol (Benzene-1,2,4-triol): Similar structure with hydroxyl groups at different positions, used in various chemical and industrial applications.
Uniqueness
2-(Hydroxymethyl)benzene-1,3,5-triol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for additional modifications and interactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H8O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,8-11H,3H2 |
InChI Key |
ILYLHIDUURURAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
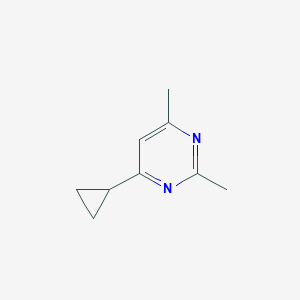
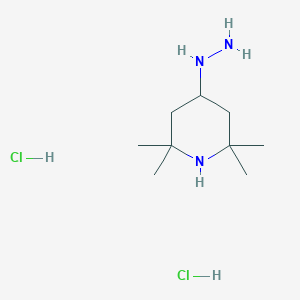
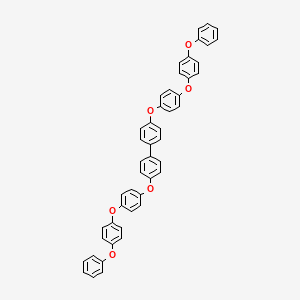
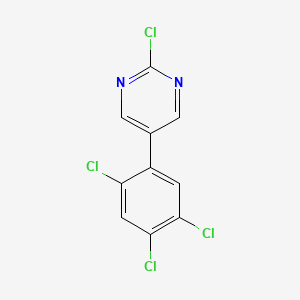
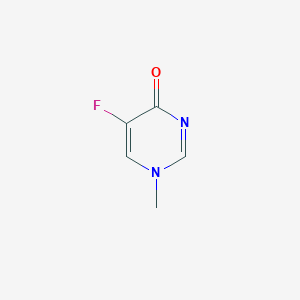
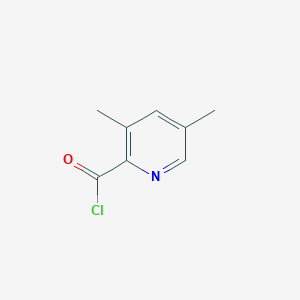
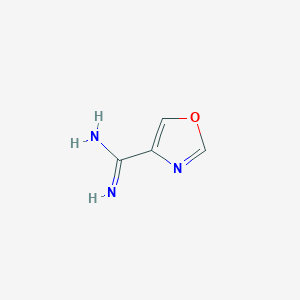
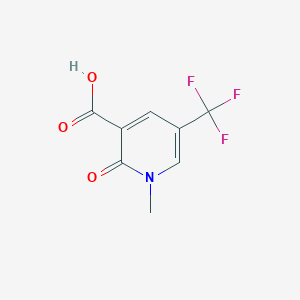
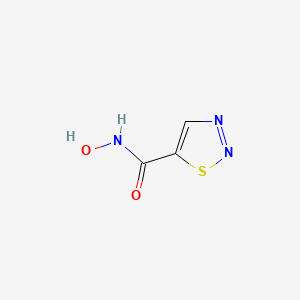
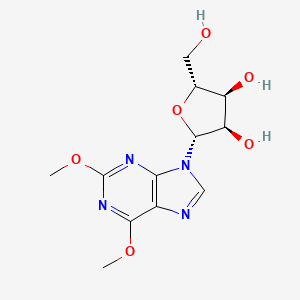
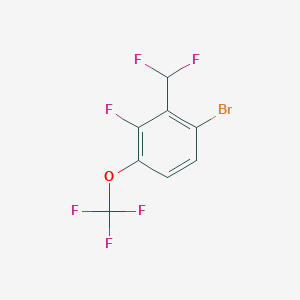
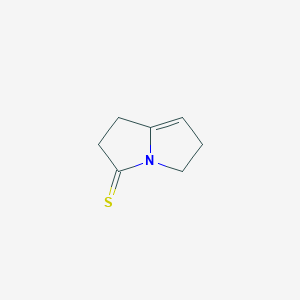
![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)
